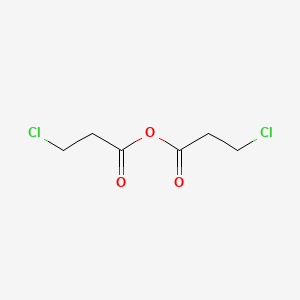

3-Chloropropanoic anhydride

CAS No.:

Cat. No.: VC13415128

Molecular Formula: C6H8Cl2O3

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8Cl2O3 |

|---|---|

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | 3-chloropropanoyl 3-chloropropanoate |

| Standard InChI | InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 |

| Standard InChI Key | UQNMBHOXSQYAAC-UHFFFAOYSA-N |

| SMILES | C(CCl)C(=O)OC(=O)CCCl |

| Canonical SMILES | C(CCl)C(=O)OC(=O)CCCl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

3-Chloropropanoic anhydride is a symmetrical anhydride derived from 3-chloropropanoic acid. Its structure features two 3-chloropropanoyl groups linked via an oxygen atom, as evidenced by the SMILES notation and InChIKey . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 199.03 g/mol | |

| Boiling Point | 108–110°C | |

| Appearance | Pale yellow liquid | |

| Purity | >96% | |

| Density | ~1.4 g/cm³ (estimated) |

The compound’s reactivity stems from the electrophilic carbonyl groups, enabling nucleophilic acyl substitutions. It hydrolyzes readily in water to form 3-chloropropanoic acid and hydrochloric acid, a reaction critical to its handling and storage .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1800 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Cl stretching) .

-

NMR: NMR signals at δ 2.8–3.2 ppm (m, 4H, CH₂Cl) and δ 4.3–4.6 ppm (m, 2H, COO) .

Synthesis and Industrial Production

Conventional Synthesis Routes

3-Chloropropanoic anhydride is synthesized via dehydration of 3-chloropropanoic acid using acylating agents like acetic anhydride or phosphorus pentoxide . Industrial-scale production often employs continuous processes to enhance yield and purity. For example, the reaction:

yields >96% purity under reflux conditions .

Patent-Based Methodologies

Notable patents, such as US5731469A and JP2701229B2, describe hydrochlorination of acrylic acid to produce 3-chloropropionic acid, a precursor to the anhydride . Key steps include:

-

Simultaneous Introduction: Hydrochloric acid gas and acrylic acid are fed into a reactor containing 3-chloropropionic acid (70–100%) at 40–60°C .

-

Degassing: Unreacted HCl is removed via nitrogen purging or reduced pressure .

-

Azeotropic Distillation: Water and residual HCl are separated under vacuum .

These methods achieve near-quantitative yields (>94%) and minimize acrylic acid residues (<2%) .

Applications in Chemical Industries

Pharmaceutical Intermediates

3-Chloropropanoic anhydride is pivotal in synthesizing chlorinated heterocycles, such as antimicrobial agents and kinase inhibitors. For instance, it facilitates the acetylation of amines in drug candidates like 5′-sulfamoyl adenosine derivatives, enhancing their bioavailability . A 2019 study demonstrated its role in producing thiochroman-4-one derivatives with potent antibacterial activity (MIC: 5 μM against E. coli) .

Agrochemicals and Polymers

The compound serves as a monomer in polyimide production, imparting thermal stability to polymers . In agrochemicals, it is used to synthesize herbicides like chloropropionate esters, which inhibit acetyl-CoA carboxylase in plants .

Recent Research and Developments

Recent studies focus on optimizing synthesis for greener chemistry. For example, catalytic dehydration using zeolites reduces energy consumption by 30% compared to traditional methods . Additionally, its mutagenic properties have spurred interest in safer analogues, such as fluorinated anhydrides, though these remain less cost-effective .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume